Thiosemicarbazide

Description

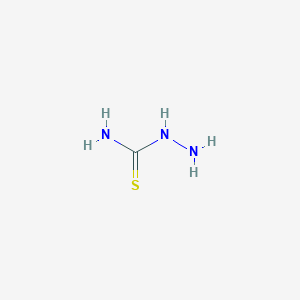

Hydrazinecarbothioamide is a member of the class of thioureas that is thiourea in which a hydrogen of one of the amino groups is replaced by an amino group. It is a member of hydrazines, a thiocarboxamide and a member of thioureas.

glutamate decarboxylase antagonist; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

aminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWIZMBXBAOCCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3S | |

| Record name | THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4346-94-5 (mono-hydrochloride) | |

| Record name | 1-Amino-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021346 | |

| Record name | Thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

THIOSEMICARBAZIDE is a white crystalline powder and is odorless. This material is used as a reagent for ketones and certain metals, for photography and as a rodenticide. It is also effective for control of bacterial leaf blight of rice. Not a registered pesticide in the U.S. It is a chemical intermediate for herbicides and a reagent for detection of metals. (EPA, 1998), White, odorless solid; [Hawley] Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiosemicarbazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 1./0X10+4 mg/L at 20 °C, Very soluble in water, Soluble in water or alcohol, Very soluble in ethanol | |

| Record name | 1-AMINO-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.33 [mmHg] | |

| Record name | Thiosemicarbazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystalline powder, Long needles from water | |

CAS No. |

79-19-6 | |

| Record name | THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6056O8W6ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

356 to 363 °F (EPA, 1998), 183 °C | |

| Record name | THIOSEMICARBAZIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Structural and Chemical Modifications:

Hybridization: Combining the thiosemicarbazide scaffold with other pharmacophores has been used as a strategy to enhance both safety and efficacy. nih.gov

Fluorine Substitution: Introducing fluorine or trifluoromethyl groups into the molecular structure is a well-documented strategy in medicinal chemistry. nih.gov This can enhance metabolic stability, improve lipophilicity (aiding cell membrane penetration), and alter binding interactions with the target protein, potentially leading to increased potency and selectivity. researchgate.netnih.gov

Cyclization: The cyclization of thiosemicarbazides to form heterocyclic systems like 1,2,4-triazoles is a common strategy. nih.gov However, studies have shown that in some cases, the linear this compound derivatives exhibit higher antimicrobial activity than their cyclic counterparts. nih.gov

Systematic Modification: A study on di-2-pyridyl ketone thiosemicarbazone analogs aimed to improve efficacy and safety. The resulting compounds showed selective activity against human lung cancer xenografts without causing cardiotoxicity at high doses. nih.gov

Computational Approaches:in Silico Tools Are Invaluable for Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity Admet Properties of New Compounds.mdpi.comnih.govthese Computational Models Allow for the Early Stage Screening of Large Numbers of Compounds, Helping to Identify Candidates with Favorable Safety Profiles Before Extensive Experimental Testing.mdpi.comnih.govfor Example, the Acute Oral Toxicity of Synthesized Thiosemicarbazones Was Predicted and Categorized Using Computational Models, Guiding Further Development.nih.govstudies Also Use These Tools to Assess Cytotoxicity, Helping to Select Compounds with Lower Toxicity for Further Investigation.nih.govnih.gov

The table below summarizes various strategies and their outcomes.

| Strategy | Example/Method | Outcome | Reference |

| Structural Modification | Introduction of trifluoromethylphenyl substituents | Enhanced lipophilicity and potential for increased potency. nih.gov | nih.gov |

| Metal Complexation | Development of Copper (II) complexes | Improved delivery, enhanced anticancer activity, and selectivity. nih.gov | nih.gov |

| Lead Optimization | Synthesis of derivatives with varied aromatic heterocycles | Improved selectivity for cancer cells over normal cells. nih.gov | nih.gov |

| Computational Screening | In silico ADMET and toxicity prediction | Early identification of compounds with potentially lower toxicity. nih.govresearchgate.net | nih.govresearchgate.net |

| Hybridization/Cyclization | Combining with other pharmacophores or forming cyclic structures | To enhance overall safety and efficacy profiles. nih.gov | nih.gov |

Coordination Chemistry of Thiosemicarbazide: Ligand Design and Metal Complexes

Thiosemicarbazide as a Versatile Ligand System

The efficacy of this compound as a ligand stems from its unique electronic and structural features, particularly the presence of multiple potential donor atoms. These characteristics allow it to form stable complexes with a wide array of metal ions. researchgate.net Thiosemicarbazones, formed by the condensation of this compound with aldehydes or ketones, are among the most studied nitrogen and sulfur donor ligands for transition metals. researchgate.net

This compound possesses both sulfur and nitrogen atoms, which act as potential coordination sites. sncwgs.ac.in These atoms exhibit mixed hard-soft donor characteristics, making the ligand highly versatile. researchgate.netresearchgate.net According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen atom is considered a 'borderline' base, enabling it to coordinate with both 'hard' metal ions (like Cr(III) and Fe(III)) and 'soft' metal ions (like Pd(II) and Pt(II)). sncwgs.ac.in The lone pair of electrons on the nitrogen atom has significant polarisability, contributing to its broad affinity. sncwgs.ac.in

Conversely, the sulfur atom is a 'soft' donor. sncwgs.ac.in Its ability to participate in metal-to-ligand back-donation, owing to available low-lying 3d orbitals, makes it particularly effective at binding with soft transition metal ions that have nearly filled d-orbitals, such as Ni(II), Pd(II), and Pt(II). sncwgs.ac.in This dual-donor nature allows this compound and its derivatives to bind with almost all metal ions, forming stable complexes. sncwgs.ac.in

This compound exhibits diverse coordination modes, primarily acting as either a unidentate or a bidentate ligand.

Bidentate Coordination : This is the most common mode, where the ligand chelates to a metal ion through both the thiocarbonyl sulfur atom and one of the nitrogen atoms (typically the hydrazinic nitrogen). nih.govmdpi.com This N,S-chelation results in the formation of a stable five-membered ring. nih.govmdpi.com In many cases, the ligand coordinates as an anionic bidentate NS chelate after the deprotonation of the hydrazinic nitrogen. nih.gov Thiosemicarbazone ligands derived from 2-benzoylpyridine (B47108) have been shown to behave as bidentate ligands in their metal complexes. npaa.in

Unidentate Coordination : In some instances, this compound coordinates in a unidentate fashion, bonding exclusively through the sulfur atom. scribd.com This mode is most frequently observed in complexes with soft metal ions such as Ag(I), Cu(I), and Hg(II). scribd.com For example, crystal structures have confirmed that this compound acts as a neutral, S-donor monodentate ligand in certain copper(I) complexes. nih.gov

When a third donor site is incorporated into the ligand's backbone, tridentate (D,N,S) coordination can also occur. mdpi.com The specific coordination mode is often influenced by the type of metal ion, the substituents on the this compound backbone, and the reaction conditions. mdpi.com

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound ligands is typically straightforward, often involving the reaction of a suitable metal salt with the ligand in an appropriate solvent.

A vast number of this compound complexes with various transition metals have been synthesized and studied. The general synthetic method involves refluxing a solution of the metal salt and the ligand. jocpr.comorientjchem.org For instance, complexes of Cu(II), Co(II), and Ni(II) have been prepared by refluxing the respective metal chloride salts with a this compound derivative in a solvent like 1,4-dioxane (B91453) or methanol (B129727) for several hours. jocpr.comorientjchem.org

The resulting complexes exhibit different geometries depending on the metal ion and the stoichiometry of the reaction.

| Metal Ion | Typical Geometry | Example Complex |

| Ni(II) | Square Planar, Octahedral | [Ni(tsc)₂(CN)₂]·H₂O, [Ni(tsc)₂Cl₂] sncwgs.ac.in |

| Cu(II) | Square Planar, Distorted Tetrahedral | [Cu(HNAPTS)Cl] orientjchem.org, [Cu(I)(PPh₃)₂(tsc)]Cl nih.gov |

| Co(II) | Octahedral | [Co(HNAPTS)₂] orientjchem.org |

| Pd(II) | Square Planar | Pd(II) complexes with formylferrocene thiosemicarbazone nih.gov |

| Pt(II) | Square Planar | [PtL₂] where L is a this compound derivative sncwgs.ac.in |

| Mn(II) | Octahedral | Mn(II) complex with a bis(thiosemicarbazone) macrocyclic ligand nih.gov |

| Zn(II) | Tetrahedral | Zn(TSC)₂₂ scribd.com |

| Ag(I) | Linear or Tetrahedral | Ag(I) complexes with N-substituted thiosemicarbazides nih.gov |

This table provides an interactive overview of common geometries for various transition metal complexes of this compound (tsc) and its derivatives.

Complexes with Cr(III) and Fe(III) have also been reported, often displaying octahedral geometry. researchgate.net The choice of metal ion is a critical factor that determines the stoichiometry, geometry, and stability of the final complex. nih.gov

The structures and bonding of this compound metal complexes are elucidated using a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. Coordination through the sulfur atom is typically confirmed by a downward shift in the stretching frequency of the C=S bond. orientjchem.orgresearchgate.net Changes in the bands corresponding to N-H vibrations also indicate the involvement of nitrogen in coordination. jocpr.com The appearance of new, non-ligand bands in the far-IR region (typically 300-500 cm⁻¹) can be assigned to M-N and M-S stretching vibrations, providing direct evidence of complex formation. jocpr.comresearchgate.net

Electronic (UV-Vis) Spectra: The electronic spectra of the complexes provide information about their geometry. For example, the spectra of certain Ni(II) complexes suggest a distorted octahedral symmetry, while others indicate a square planar geometry. sncwgs.ac.in Metal-to-ligand charge transfer bands are also often observed. sncwgs.ac.in

NMR Spectroscopy: For diamagnetic complexes (e.g., some Ni(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Shifts in the resonances of protons near the N and S atoms confirm coordination. sncwgs.ac.in

Crystallographic Studies:

| Technique | Key Information Provided | Example Finding |

| IR Spectroscopy | Identifies donor atoms | Downward shift of ν(C=S) band upon coordination. orientjchem.org |

| UV-Vis Spectroscopy | Suggests coordination geometry | Spectra can distinguish between octahedral and square planar Ni(II) complexes. sncwgs.ac.in |

| X-ray Crystallography | Determines precise 3D structure | Confirmed square planar geometry for [Ni(CN)₂(tsc)]·H₂O with specific Ni-S and Ni-N bond lengths. sncwgs.ac.in |

| NMR Spectroscopy | Elucidates structure in solution | ¹H NMR suggests bonding through the hydrazinic nitrogen atom in Pt(II) complexes. sncwgs.ac.in |

This interactive table summarizes the primary analytical techniques used to characterize this compound metal complexes and the key insights they provide.

Influence of Metal Complexation on this compound Properties

The coordination of a this compound ligand to a metal center significantly alters its physicochemical properties. This phenomenon, often referred to as the "chelate effect," leads to the formation of a more stable system compared to the free ligand.

Upon complexation, the ligand can undergo deprotonation, typically at the hydrazinic nitrogen, to form an anionic ligand. researchgate.netresearchgate.net This changes the bonding from a neutral thione (C=S) form to an anionic thiolate (C-S)⁻ form. researchgate.net This structural change is reflected in IR spectra, where the ν(C=S) band disappears and a new band for ν(C-S) may appear at a lower frequency.

Metal complexation enhances the lipophilicity of the ligand, which can be a crucial factor in its biological activity. researchgate.net The delocalization of electrons within the chelate ring system alters the electronic distribution across the entire molecule. researchgate.net Studies have shown that the biological activities of thiosemicarbazones often increase significantly after coordination to a metal ion. researchgate.net The choice of the metal ion itself has a profound effect, determining not only the structure and stability of the complex but also influencing its redox properties and cytotoxic potential. nih.govresearchgate.net For instance, the complexation of thiosemicarbazone derivatives with Cu(II) ions has been found to improve their antitumor activity against certain cancer cell lines. researchgate.netnih.gov

Enhancement of Biological Activities

The coordination of this compound and its derivatives to metal centers is a widely explored strategy for enhancing their inherent biological activities. benthamopenarchives.comresearchgate.netresearchgate.net Numerous studies have demonstrated that the resulting metal complexes often exhibit significantly greater potency as antimicrobial and anticancer agents compared to the free, uncomplexed ligands. tandfonline.comnih.govnih.gov The therapeutic efficacy of these complexes is influenced by several factors, including the electronic configuration of the metal ion, the nature of substituents on the ligand, and the specific donor atoms involved in coordination. researchgate.net

The primary mechanism proposed for this enhancement is based on chelation theory. tandfonline.commdpi.com Upon coordination, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor atoms of the this compound ligand. This process leads to the delocalization of electrons over the entire chelate ring, which in turn increases the lipophilicity of the complex. tandfonline.comnih.gov The enhanced lipophilic character facilitates the diffusion of the complex across the lipid-rich membranes of microorganisms and cancer cells, thereby increasing its bioavailability and intracellular concentration. mdpi.comnih.gov

Once inside the cell, these complexes can interfere with various cellular processes. For instance, they can disrupt normal cellular function by binding to DNA, potentially through intercalation, and inhibiting DNA synthesis. benthamopenarchives.com Metal complexes of thiosemicarbazones have also been shown to inhibit key enzymes like ribonucleotide reductase and topoisomerase II, leading to cell cycle arrest and apoptosis. benthamopenarchives.com Furthermore, the metal ion itself can be a source of cytotoxicity, with the ligand acting as a vehicle for its transport into the cell. nih.gov The chelation can also modify the redox potential of the metal, enabling the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components. nih.gov

Research has consistently shown this synergistic effect across a range of pathogens and cell lines. For example, copper(II), nickel(II), and cobalt(II) complexes of a thiosemicarbazone ligand demonstrated that the Cu(II) complex had the highest and broadest antimicrobial activity. nih.gov Similarly, new mononuclear and binuclear Co(II), Ni(II), Cu(II), and Zn(II) thiosemicarbazone complexes showed that the antibacterial activity was higher than that of the parent ligand alone, with the copper complexes exhibiting significant activity against Bacillus subtilis and Proteus vulgaris. nih.gov In the realm of anticancer research, the coordination of thiosemicarbazones to metal ions like platinum(II), gallium(III), and copper(II) has been found to substantially increase the cytotoxic activity against various cancer cell lines, including breast (MCF-7), lung (A549, H460), and glioblastoma cells. researchgate.netnih.govresearchgate.net

Table 1: Comparison of Antimicrobial Activity of Thiosemicarbazone Ligands and Their Metal Complexes

| Ligand/Complex | Organism | Activity Metric (e.g., MIC µg/mL, Inhibition Zone mm) | Ligand Activity | Complex Activity | Reference |

|---|---|---|---|---|---|

| Methoxy Thiosemicarbazone (MTSC) & Cu(II) Complex | Bacillus subtilis | Inhibition Zone (mm) | 13 | 25 | nih.gov |

| Methoxy Thiosemicarbazone (MTSC) & Cu(II) Complex | Proteus vulgaris | Inhibition Zone (mm) | 12 | 23 | nih.gov |

| N4-(7'-chloroquinolin-4'-ylamino)-N1-(2-hydroxy-benzylidene)thiosemicarbazone & Cu(II) Complex | Staphylococcus aureus | MIC (µg/mL) | 50 | 25 | tandfonline.com |

| N4-(7'-chloroquinolin-4'-ylamino)-N1-(2-hydroxy-benzylidene)thiosemicarbazone & Cu(II) Complex | Escherichia coli | MIC (µg/mL) | 50 | 25 | tandfonline.com |

Table 2: Comparison of Anticancer Activity (IC₅₀) of Thiosemicarbazone Ligands and Their Metal Complexes

| Ligand/Complex | Cancer Cell Line | Ligand IC₅₀ (µM) | Complex IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4-phenyl-1-(2'-naphthaldehyde)-thiosemicarbazone & Pd(II) Complex | A549 (Lung) | >100 | 9.87 | researchgate.net |

| Ga(III) complex of a thiosemicarbazone Schiff base | NCI-H460 (Lung) | >50 | 0.43 | nih.gov |

| α-N-heterocyclic thiosemicarbazone & Cu(II) Complex | HCC (Lung) | Not specified | 0.2 | nih.gov |

| 2-{1-(5-chloro-1H-benzimidazole-2-yl) ethylidine]-N-phenylhydrazine carbothiomide & Metal Complexes | Various | Not specified | 5.1-13.2 | researchgate.net |

Alterations in Reactivity and Stability

The act of coordinating a this compound ligand to a metal ion profoundly alters the chemical properties and reactivity of the ligand, while also establishing the stability of the resulting complex. nih.govnih.gov These alterations are fundamental to the enhanced biological activity and catalytic potential of this compound metal complexes.

One significant change in reactivity involves the metal-induced cyclization of the this compound ligand. For instance, the reaction of 1,1-dimethyl-4-phenylthis compound with copper(II) in solvents like methanol or THF can lead to oxidative cyclization and coupling, forming heterocyclic compounds such as 1,2,4-thiadiazoles or 1,3,4-thiadiazolium salts. nih.gov This reactivity is controlled by the choice of metal ion and reaction conditions; using SnCl₄ with the same ligand does not induce cyclization, instead forming a standard coordination compound. nih.gov The reaction medium also plays a critical role, with basic conditions favoring the formation of stable metal complexes containing deprotonated ligands. nih.gov

Coordination also modifies the electronic structure and bond characteristics of the this compound moiety. Upon complexation, the acidity of the ligand can increase, facilitating deprotonation of the hydrazinic nitrogen (–N²H–). nih.govtandfonline.com This deprotonation allows the ligand to act as an anionic chelator, which is a common coordination mode. nih.gov Spectroscopic data often show a shift in the C=S and C=N stretching frequencies upon coordination, indicating the involvement of the sulfur and hydrazinic nitrogen atoms in bonding to the metal. nih.gov This interaction can lead to a lengthening of the C=S bond and a shortening of the adjacent C-N bond, suggesting a greater contribution from the thiolate resonance form.

The stability of this compound metal complexes is a critical factor governing their existence and utility in various applications. The thermodynamic stability of these complexes is quantified by their stability constants (log K or log β). tandfonline.comniscpr.res.intandfonline.com Several factors influence this stability:

The Chelate Effect: this compound and its derivatives often act as bidentate (N,S) or tridentate ligands, forming stable five- or six-membered chelate rings with the metal ion. These chelate complexes are significantly more stable than complexes formed with analogous monodentate ligands, a phenomenon known as the chelate effect. nih.govlibretexts.org This increased stability is primarily due to a favorable entropy change upon chelation. libretexts.org

Nature of the Metal Ion: The stability of the complexes generally follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). tandfonline.com For example, Cu(II) typically forms the most stable complexes due to its high charge density and favorable ligand field stabilization energy. tandfonline.com A study on 2-amino-4-benzamidothis compound complexes found the order of stability to be Cu(II) > Ni(II) > Co(II) > Fe(III) > Mn(II). niscpr.res.in

Ligand Structure: Substituents on the this compound backbone can influence the stability of the resulting complexes through electronic and steric effects. acs.org

Reaction Conditions: Factors such as temperature and the ionic strength of the medium can also affect the stability constants of the complexes. niscpr.res.in

Table 3: Stability Constants of Various Thiosemicarbazone Metal Complexes

| Ligand | Metal Ion | Stability Constant (log K or M⁻¹) | Temperature (°C / K) | Reference |

|---|---|---|---|---|

| 2-Amino-4-benzamidothis compound | Cu(II) | log K = 10.32 | 30°C | niscpr.res.in |

| 2-Amino-4-benzamidothis compound | Ni(II) | log K = 9.80 | 30°C | niscpr.res.in |

| 2-Amino-4-benzamidothis compound | Co(II) | log K = 9.10 | 30°C | niscpr.res.in |

| Pyridine-2-carbaldehyde Thiosemicarbazone | Zn(II) | 8.77 × 10⁴ M⁻¹ | Not Specified | tandfonline.com |

| Pyridine-2-carbaldehyde Thiosemicarbazone | Mn(II) | 6.40 × 10⁵ M⁻¹ | Not Specified | tandfonline.com |

| Benzaldehyde thiosemicarbazone | Cu(II) | log K₁ = 10.15 | 293 K | tandfonline.com |

| Cyclopentanone thiosemicarbazone | Cu(II) | log K₁ = 10.89 | 293 K | tandfonline.com |

Biological Activities and Mechanistic Studies of Thiosemicarbazide Compounds

Anticancer Activity

Thiosemicarbazides and their derivatives, known as thiosemicarbazones, are a class of compounds that have garnered significant scientific interest for their wide-ranging biological activities, including potent anticancer properties. mdpi.commdpi.com These molecules are recognized as multi-target agents, capable of influencing several cellular pathways simultaneously to exert their cytotoxic effects against cancer cells. mdpi.comresearchgate.net The anticancer potential of these compounds is often enhanced through the formation of metal complexes, particularly with copper and iron, which can possess greater pharmacological effects than the ligands alone. frontiersin.orgnih.gov

The anticancer activity of thiosemicarbazide-based compounds is not attributed to a single mode of action but rather to a complex and multifaceted mechanism. nih.govcore.ac.uk Key mechanisms include the inhibition of crucial enzymes for DNA synthesis, disruption of cellular metal homeostasis leading to oxidative stress, induction of programmed cell death, and direct interaction with DNA. mdpi.comijpcbs.com

A primary and well-documented target of anticancer thiosemicarbazones is the enzyme ribonucleotide reductase (RR). core.ac.ukijpcbs.com This iron-dependent enzyme is essential for DNA synthesis and repair, as it catalyzes the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, a rate-limiting step in producing the building blocks of DNA. nih.govnih.gov Cancer cells, with their high proliferation rates, often overexpress RR, making it an attractive therapeutic target. core.ac.uknih.govnih.gov

Thiosemicarbazones, particularly α-N-heterocyclic derivatives like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are potent inhibitors of RR. ijpcbs.comeurekaselect.commdpi.com The mechanism of inhibition involves the chelation of iron from the R2 subunit of the enzyme. researchgate.netijpcbs.com The thiosemicarbazone pharmacophore, with its flexible and polar properties, coordinates with the non-heme iron in the R2 subunit, which contains a crucial tyrosyl free radical necessary for the enzyme's catalytic function. ijpcbs.comeurekaselect.com By binding the iron, these compounds can destabilize or quench this radical, inactivating the enzyme and halting DNA synthesis. ijpcbs.com Some studies suggest that a ferrous-Triapine complex can generate reactive oxygen species (ROS) that inactivate human ribonucleotide reductase. nih.gov

| Compound/Class | Target Enzyme/Subunit | Mechanism of Inhibition |

| Triapine (3-AP) | Ribonucleotide Reductase (RR) | Chelates iron from the R2 subunit, quenching the essential tyrosyl radical. researchgate.netijpcbs.commdpi.com |

| Heterocyclic Carboxaldehyde Thiosemicarbazones | Ribonucleotide Reductase (RR) | Generate ROS with ferrous iron, which quenches the diiron-tyrosyl radical co-factor of the small subunits. |

A significant mechanism contributing to the anticancer efficacy of this compound derivatives is the induction of apoptosis, or programmed cell death. mdpi.commdpi.com Studies have demonstrated that these compounds can trigger apoptosis in a variety of cancer cell lines, including leukemia and solid tumors. mdpi.comnih.gov The induction of apoptosis can be initiated through multiple cellular signals, often involving the generation of oxidative stress and targeting mitochondria. frontiersin.orgnih.gov

Research has shown that certain this compound derivatives can induce apoptosis in a dose-dependent manner by activating both the intrinsic (mitochondrial) and extrinsic pathways. nih.gov This is evidenced by the activation of key initiator caspases, such as caspase-8 and caspase-9, which subsequently activate executioner caspases like caspase-3. nih.gov Metal complexes of thiosemicarbazones, in particular, have been shown to be potent inducers of apoptosis. frontiersin.orgnih.govnih.gov For instance, a water-soluble copper(II) thiosemicarbazone complex was found to upregulate caspases-8 and -9 and alter the Bax/Bcl-2 ratio, leading to apoptosis in leukemia cells. nih.gov This process is often accompanied by the loss of mitochondrial membrane potential, cell cycle arrest, and the formation of apoptotic bodies. frontiersin.orgnih.govnih.gov

| Compound/Class | Cell Line(s) | Observed Apoptotic Effects |

| Water-soluble Copper(II) Thiosemicarbazone (Cu-TSC) | K562, KG1a (Leukemia) | Upregulation of caspases-8, -9; altered Bax/Bcl2 ratio; phosphatidylserine (B164497) externalization; caspase-3 activation. nih.gov |

| Thiosemicarbazone Metal Complexes (Fe, Cu, Ni, etc.) | Various tumor cells | Reduction of mitochondrial membrane potential, release of cytochrome C, activation of caspase cascade. frontiersin.orgnih.gov |

While DNA gyrase and topoisomerase IV are primary targets for antibacterial agents, human topoisomerase II has been identified as a significant target for the anticancer activity of this compound derivatives. mdpi.commdpi.comnih.gov Human topoisomerase IIα is a vital enzyme that manages DNA topology during replication and transcription, and its inhibition can lead to catastrophic DNA damage and cell death. mdpi.comnih.gov

Several thiosemicarbazones and their metal complexes have been shown to inhibit human topoisomerase IIα. mdpi.comnih.govnih.gov These compounds can act as catalytic inhibitors, hindering the enzyme's ability to relax and decatenate DNA by interfering with its ATPase domain. mdpi.com More potently, some derivatives function as "topoisomerase poisons." tntech.edu In this mechanism, the compound stabilizes the covalent complex formed between topoisomerase IIα and the DNA strand, which contains a transient double-strand break. tntech.edu This prevents the re-ligation of the DNA, leading to the accumulation of permanent strand breaks and triggering apoptotic pathways. ijpcbs.com Notably, copper(II) complexes of certain thiosemicarbazones have been found to inhibit topoisomerase-IIα at concentrations significantly lower than their corresponding metal-free ligands. nih.gov

| Compound/Class | Target Enzyme | Mechanism of Inhibition |

| TSC24 | Topoisomerase IIα | Catalytic inhibition via the ATPase domain. mdpi.com |

| Copper(II) Thiosemicarbazonato Complexes | Topoisomerase IIα | Catalytic inhibition. nih.gov |

| Thiosemicarbazones (general) | Topoisomerase IIα | Can act as poisons, stabilizing the cleavable complex between the enzyme and DNA. ijpcbs.comtntech.edu |

A central feature of the anticancer activity of thiosemicarbazones is their function as metal chelators, which profoundly disrupts the iron metabolism of cancer cells. researchgate.netnih.govnih.gov Cancer cells exhibit an increased demand for iron compared to normal cells to support their rapid proliferation and metabolic activity. nih.govyoutube.com Thiosemicarbazones exploit this dependency by chelating intracellular iron, effectively depriving the cancer cells of this essential element. nih.govyoutube.com

However, the mechanism is more complex than simple iron deprivation. The iron complexes formed by many thiosemicarbazones are redox-active. nih.govnih.gov These complexes can participate in cellular redox cycling, such as the Fenton and Haber-Weiss reactions, which leads to the generation of highly damaging reactive oxygen species (ROS), including hydroxyl radicals. frontiersin.orgnih.gov This surge in ROS induces a state of intense oxidative stress. nih.govnih.gov The elevated ROS levels can cause widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately overwhelming the cell's antioxidant defenses and triggering cell cycle arrest and apoptosis. frontiersin.orgnih.govnih.gov This dual action of iron chelation and ROS generation makes thiosemicarbazones particularly effective against tumor cells, which already operate at a higher baseline level of oxidative stress. nih.gov

In addition to inhibiting enzymes involved in DNA metabolism, some this compound derivatives can interact directly with the DNA molecule itself. nih.govresearchgate.net One such mode of interaction is DNA intercalation, where the planar aromatic structures of the compounds insert themselves between the base pairs of the DNA double helix. nih.govijpcbs.com This interaction can distort the helical structure, interfering with processes like DNA replication and transcription and potentially leading to DNA strand breaks. nih.gov

Spectroscopic studies have confirmed that certain thiosemicarbazones, particularly those with quinoline (B57606) or 5-nitro-thiophene moieties, can bind to DNA, with intercalation being a possible mode of interaction. nih.govresearchgate.net Furthermore, the generation of ROS by redox-active metal-thiosemicarbazone complexes can also lead to significant DNA damage. ijpcbs.commdpi.com These reactive species can attack the deoxyribose sugar or the nucleotide bases, causing strand breaks and the formation of abasic (AP) sites. mdpi.com The accumulation of such DNA lesions can arrest the cell cycle and induce apoptosis if the damage is too extensive to be repaired. mdpi.comnih.gov

Molecular Mechanisms of Action

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have a long-standing history as potent antimicrobial agents. Their broad-spectrum activity against various bacterial and fungal pathogens has made them a subject of interest in the search for new drugs to combat infectious diseases.

Thiosemicarbazides and their derivatives have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. derpharmachemica.com The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

Studies have shown that the antibacterial response of thiosemicarbazides can be dependent on the type and position of substituents on the phenyl ring. nih.gov For instance, certain linear compounds containing a trifluoromethylphenyl group exhibited the highest activity towards all tested Gram-positive bacteria strains, with MIC values in the range of 3.9–250 µg/mL. nih.gov In another study, a newly synthesized this compound derivative, N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide, showed activity comparable to the standard antibiotic streptomycin. derpharmachemica.comresearchgate.net

The following table presents a summary of the antibacterial efficacy of various this compound derivatives against representative Gram-positive and Gram-negative bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

| This compound with 3-trifluoromethylphenyl substituent (SA11) | M. luteus ATCC 10240 | 3.9 |

| This compound SA1 | S. aureus ATCC 25923 | 62.5 |

| This compound SA1 | S. aureus ATCC 43300 (MRSA) | 62.5 |

| Thiosemicarbazone derivative L1 | Bacillus cereus | 10 (mg/L) |

| This compound derivative 7 | S. aureus (clinical strains) | 8–32 |

| This compound derivative 7 | M. tuberculosis | Equal to MBC |

| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 |

| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 |

Note: MIC values can vary based on the specific compound, bacterial strain, and testing methodology.

The antibacterial mechanism of thiosemicarbazides is believed to be multifactorial, often involving the inhibition of essential bacterial enzymes. Molecular docking studies and biochemical assays have provided valuable insights into their mode of action.

A prominent proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to the disruption of this process and ultimately bacterial cell death. mdpi.com Specifically, certain this compound derivatives have been shown to decrease the ATPase activity of the ParE subunit of Staphylococcus aureus topoisomerase IV. nih.gov This is a different mechanism from fluoroquinolone antibiotics, which stabilize the cleavage complex. nih.gov This suggests that thiosemicarbazides can act as ATP-competitive inhibitors of bacterial topoisomerases. nih.gov

Antifungal Efficacy Against Various Fungal Pathogens

This compound derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi, including Aspergillus flavus and Candida albicans. researchgate.netdergipark.org.tr The effectiveness of these compounds is often compared to standard antifungal agents. For instance, some thiosemicarbazone derivatives have shown minimum inhibitory concentration (MIC) values ranging from 125 to 500 µg/ml against various Aspergillus species. scielo.brresearchgate.net

In a study evaluating a series of thiosemicarbazones, compounds 1 and 2 exhibited fungistatic activity against Aspergillus spp. researchgate.net Notably, compound 2 also displayed fungicidal activity against Fusarium verticillioides. researchgate.net The antifungal potential of these compounds extends to their metal complexes. For example, metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide with copper(II), cobalt(II), and nickel(II) have shown significant antifungal activities. researchgate.net

Furthermore, certain this compound derivatives containing 1,3,5-triazine (B166579) moieties have been identified as potent synergists with fluconazole (B54011) against fluconazole-resistant Candida albicans. nih.gov One such compound, 10l , not only enhanced the efficacy of fluconazole but also exhibited moderate antifungal activity on its own against C. albicans and several Cryptococcus strains. nih.gov

Table 1: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Pathogen(s) | Activity/MIC | Reference |

|---|---|---|---|

| Thiosemicarbazones 1 & 2 | Aspergillus spp. | Fungistatic | researchgate.net |

| Thiosemicarbazone 2 | Fusarium verticillioides | Fungicidal | researchgate.net |

| General Thiosemicarbazones | Aspergillus spp. | MIC: 125-500 µg/ml | scielo.brresearchgate.net |

| Compound 10l (1,3,5-triazine derivative) | Candida albicans (fluconazole-resistant) | MIC80: 4.0 μg/mL (as monotherapy) | nih.gov |

| Compound 10l | Cryptococcus spp. | MIC80: ≤ 0.125–0.5 μg/mL | nih.gov |

| Pyrrolidone Thiosemicarbazone Metal Complexes | Aspergillus niger, Candida albicans | Significant antifungal activity | researchgate.net |

The antifungal action of this compound compounds is multifaceted. One key mechanism involves the disruption of the fungal cell membrane. This is evidenced by the reduction in ergosterol (B1671047) content in the cell membranes of fungi treated with these compounds. For example, thiosemicarbazone 2 was found to decrease the ergosterol content of Aspergillus parasiticus by 28% and 71% at concentrations of 31.2 and 62.5 µg/ml, respectively, when compared to the control. scielo.brresearchgate.net Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity.

Another proposed mechanism of action for certain this compound derivatives is the inhibition of protein synthesis. It has been suggested that some derivatives can interfere with this fundamental cellular process in both Gram-positive and Gram-negative bacteria, a mechanism that could extend to fungal pathogens. mdpi.com

Furthermore, some thiophene-thiosemicarbazone derivatives exert their antifungal effect by inducing oxidative stress and apoptosis in C. albicans. nih.gov The compound 2-((5-nitrothiophen-2-yl)methylene)-N-(pyridin-3-yl) hydrazine (B178648) carbothioamide (L10 ) was shown to interact with glutathione, leading to an imbalance in the cellular redox state, increased reactive oxygen species (ROS) production, and ultimately, apoptotic cell death. nih.gov

Antiviral Properties

This compound derivatives have been investigated for their antiviral activities against a variety of DNA and RNA viruses. nih.gov A series of indolylthiosemicarbazides and their cyclized 4-thiazolidinone (B1220212) counterparts were synthesized and evaluated for their antiviral potential. nih.gov

Specifically, compounds 6a, 6b, 6c, and 6d from this series demonstrated significant antiviral activity against Coxsackie B4 virus, with EC50 values in the range of 0.4 to 2.1 μg/mL. nih.gov The antiviral effect was observed in both HeLa and Vero cell lines. nih.gov Further studies showed that compounds 6b, 6c, and 6d also inhibited the replication of other RNA viruses, namely Sindbis virus and respiratory syncytial virus, although with higher EC50 values compared to their activity against Coxsackie B4 virus. nih.gov

Structure-activity relationship (SAR) analysis revealed that the presence of a free this compound moiety is crucial for the antiviral activity, as the cyclized 4-thiazolidinone derivatives were inactive. nih.gov Additionally, the nature of the substituent at the R position was found to influence the antiviral potency, with larger butyl or aromatic groups leading to a loss of activity. nih.gov The historical use of N-methylisatin-β-thiosemicarbazone (methisazone) for the preventive treatment of smallpox further underscores the antiviral potential of this class of compounds. nih.gov

Antitubercular/Antimycobacterial Activity

This compound derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, showing activity against both Mycobacterium bovis and Mycobacterium tuberculosis. nih.govmdpi.com The rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has intensified the need for novel therapeutics. nih.gov

Several studies have reported the synthesis and evaluation of this compound derivatives with potent antimycobacterial properties. For instance, a series of derivatives were synthesized by condensing 4-phenylthiosemicarbazides or thiosemicarbazides with various aldehydes or ketones, with some compounds showing high activity against M. bovis. mdpi.com In one study, compounds 11 and 30 exhibited the highest anti-tubercular activity with a MIC of 0.39 μg/mL against M. bovis. researchgate.net

Furthermore, new imidazole-thiosemicarbazide derivatives (ITDs) have been assessed for their in vitro activity against M. tuberculosis. mdpi.com Compounds ITD-13 and ITD-30 demonstrated mycobactericidal activity at concentrations of ≥31.25 µg/mL and ≥62.5 µg/mL, respectively, and were able to almost completely eliminate the bacilli after 96 hours of culture at concentrations ≥125 µg/mL. mdpi.com These compounds were also shown to penetrate M. tuberculosis-infected human macrophages and inhibit intracellular bacterial growth. mdpi.com

Table 2: Antitubercular Activity of Selected this compound Derivatives

| Compound/Derivative | Mycobacterial Strain(s) | Activity/MIC | Reference |

|---|---|---|---|

| Compounds 11 and 30 | Mycobacterium bovis | 0.39 μg/mL | researchgate.net |

| ITD-13 | Mycobacterium tuberculosis | Mycobactericidal at ≥31.25 µg/mL | mdpi.com |

| ITD-30 | Mycobacterium tuberculosis | Mycobactericidal at ≥62.5 µg/mL | mdpi.com |

| 4-phenylpicolin derivatives (1a-c ) | Mycobacterium tuberculosis | MIC: 3.1–12.5 µg/mL | mdpi.com |

| Derivative 1b | Mycobacterium bovis | MIC: 3.1 µg/mL | mdpi.com |

Overcoming Antimicrobial Resistance

The increasing prevalence of antimicrobial resistance is a major global health concern. nih.gov Thiosemicarbazone-based compounds are being explored as a potential strategy to combat resistant microorganisms. dergipark.org.trdergipark.org.tr Their ability to act on multiple targets and their novel mechanisms of action may help circumvent existing resistance mechanisms. nih.gov

Metal-chelating thiosemicarbazones (TSCs) have shown particular promise against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds can sequester essential metal ions, like copper, from bacteria, thereby disrupting vital metabolic processes. nih.gov A potent anti-staphylococcal compound named R91 , which contains the NNSN structural motif found in TSCs, has been identified. R91 and its analogs demonstrated antimicrobial activity against numerous S. aureus isolates and other Gram-positive bacteria. nih.gov Importantly, R91 was also effective in preventing and eradicating biofilm formation, a key factor in persistent infections and antibiotic resistance. nih.gov

In the context of fungal infections, certain 1,3,5-triazine derivatives of thiosemicarbazides have been shown to act as synergistic enhancers, restoring the efficacy of fluconazole against resistant Candida albicans strains. nih.gov This approach of using combination therapy, where a this compound derivative potentiates the action of an existing antifungal drug, is a valuable strategy to overcome resistance.

Enzyme Inhibition Studies

This compound and its derivatives have been extensively studied as inhibitors of a wide range of enzymes that are crucial for the survival and pathogenesis of various organisms, as well as for their role in human diseases.

DNA Gyrase and Topoisomerase II/IV : These bacterial enzymes are essential for DNA replication and are validated targets for antibacterial drugs. nih.gov this compound derivatives have been identified as inhibitors of both DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net For example, a this compound derivative, compound 8 , displayed excellent inhibitory activity against Escherichia coli DNA gyrase B (IC50 = 0.33 ± 1.25 µM) and moderate activity against E. coli Topoisomerase IV (IC50 = 19.72 ± 1.00 µM). mdpi.com Some thiosemicarbazides, such as 1-(indol-2-oyl)-4-(4-nitrophenyl) this compound (4 ) and 4-benzoyl-1-(indol-2-oyl) this compound (7 ), have been shown to inhibit the ATPase activity of the ParE subunit of Staphylococcus aureus topoisomerase IV. nih.gov Metal-free thiosemicarbazones have also been shown to inhibit human topoisomerase IIα. nih.govtandfonline.com

Ribonucleotide Reductase (RNR) : RNR is a critical enzyme in DNA synthesis and repair, making it an important target for anticancer and antiviral therapies. nih.gov Thiosemicarbazones are known inhibitors of RNR, with Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) being a notable example that has entered clinical trials. nih.govnih.gov The inhibitory mechanism is believed to involve the chelation of the iron center within the R2 subunit of the enzyme. nih.gov

Carbonic Anhydrase IX (CA IX) : While specific studies on this compound inhibition of CA IX were not found in the provided search results, research has been conducted on the inhibition of bacterial carbonic anhydrases by N-methyl thiosemicarbazones. nih.gov

Acetylcholinesterase (AChE) : AChE is a key enzyme in the cholinergic system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Several thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). bohrium.comscienceopen.comnih.govbohrium.comacs.org For instance, derivative 6 in one study was the most potent inhibitor of AChE and BuChE with IC50 values of 0.40 ± 0.05 µM and 1.50 ± 0.10 µM, respectively. bohrium.com

Tyrosinase : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetics and the treatment of hyperpigmentation disorders. nih.govrsc.org Thiosemicarbazones have been reported as potent tyrosinase inhibitors, with some derivatives exhibiting IC50 values below 1 µM. nih.govrsc.org The mechanism of inhibition involves the chelation of copper ions in the active site of the enzyme by the sulfur atom of the thiosemicarbazone moiety. nih.gov 4-Methoxybenzaldehyde thiosemicarbazone was identified as a reversible, mixed-type inhibitor of both the monophenolase and diphenolase activities of tyrosinase. nih.gov Tripeptides conjugated with thiosemicarbazones have also been developed as tyrosinase inhibitors for potential cosmeceutical use. nih.gov

Table 3: Enzyme Inhibition by this compound Derivatives

| Enzyme Target | Compound/Derivative Class | Key Findings | Reference(s) |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | Thiosemicarbazides | Inhibition of bacterial enzymes; dual targeting potential. | mdpi.comnih.govresearchgate.net |

| Ribonucleotide Reductase | Thiosemicarbazones (e.g., Triapine) | Inhibition of enzyme activity, crucial for anticancer effects. | nih.govnih.gov |

| Acetylcholinesterase | Thiosemicarbazones | Potent inhibition, relevant for Alzheimer's disease research. | bohrium.comscienceopen.comnih.govbohrium.comacs.org |

| Tyrosinase | Thiosemicarbazones | Strong inhibition of melanin synthesis enzyme. | nih.govrsc.orgnih.gov |

Antioxidant Activity and Free Radical Scavenging Mechanisms

This compound derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. Their mechanism of action often involves hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov In the HAT mechanism, the this compound compound donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the bond dissociation energy (BDE) of the N-H or O-H bonds within the molecule; a lower BDE facilitates easier donation. nih.gov In the SET mechanism, the antioxidant donates an electron to the free radical. The antioxidant's ionization energy (AIE) is a key parameter, with lower values indicating a greater ease of electron abstraction. nih.gov

The structural features of this compound derivatives play a crucial role in their antioxidant capacity. The presence of hydroxyl (-OH) groups, particularly in ortho- and para-dihydroxy patterns on an aromatic ring, has been shown to confer high free radical scavenging activity. nih.govresearchgate.net Similarly, the inclusion of electron-donating groups, such as a diethylamino group, can enhance scavenging activities. nih.gov The thiocarbamide group (-NH-CS-NH-) itself contributes to antioxidant potential, as the nitrogen and sulfur atoms can participate in charge delocalization and radical stabilization. nih.gov

The antioxidant activity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov For instance, certain camphene-based thiosemicarbazones exhibited good free radical scavenging in a dose-dependent manner. nih.gov One compound in this series, 2-hydroxy-4-(N,N-diethylamino)benzaldehyde-4-(2′-isocamphanyl)thiosemicarbazone (TSC-2), showed a particularly high scavenging effect against the DPPH radical, with an EC50 of 0.208 ± 0.004 mol/mol DPPH, which was more potent than the standard antioxidant Trolox. nih.gov Another study highlighted that newly synthesized thiosemicarbazone derivatives L and L2 showed higher antioxidant activity than the Trolox standard in the ABTS assay. mdpi.com

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound ID | Assay | Activity Metric (IC50/EC50) | Reference Compound | Notes |

|---|---|---|---|---|

| TSC-2 | DPPH | 0.208 ± 0.004 mol/mol DPPH | Trolox | Showed 1.18-fold higher bimolecular rate constant than Trolox. nih.gov |

| TSC-2 | PSC | 1.27 µmol of Trolox equiv/µmol | Trolox | Exhibited the lowest EC50 for scavenging peroxyl radical. nih.gov |

| L | ABTS | Higher than Trolox | Trolox | Showed high antioxidant activity. mdpi.com |

| L2 | ABTS | Higher than Trolox | Trolox | Showed high antioxidant activity. mdpi.com |

| Hydrazone Derivatives (17 & 18) | DPPH, Superoxide, H2O2, NO | Showed the highest scavenging capacity among tested compounds. | Butylated hydroxytoluene, Ascorbic acid | Possess p-methoxy and -hydroxyl groups on their phenyl rings. researchgate.net |

Other Biological Activities

Certain this compound derivatives have been investigated for their anti-inflammatory potential. mdpi.com Research has shown that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. One study evaluated novel 4-phenyl this compound derivatives for their in-vitro anti-inflammatory activity by measuring the inhibition of COX-1 and COX-2. wisdomlib.org The derivative TSCZ-5 demonstrated excellent inhibitory activity against both COX-1 and COX-2, with an IC50 value of less than 1 µM. wisdomlib.org Other derivatives, such as TSCZ-1, TSCZ-2, and TSCZ-4, showed moderate activity. wisdomlib.org

Further studies on indole-based thiosemicarbazones revealed their ability to suppress the production of inflammatory mediators. Compounds LT76, LT81, and LT87 were potent in suppressing carrageenan-induced edema in mice, with LT87 showing 100% inhibition after 4 hours. nih.gov These compounds also inhibited the in-vitro production of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), while stimulating the production of the anti-inflammatory cytokine IL-4. nih.gov The anti-inflammatory effects of some N-acyl-substituted thiosemicarbazides may be linked to their antibacterial properties, owing to the presence of the this compound fragment. nih.gov

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound ID | Target/Assay | Key Finding | Reference Compound |

|---|---|---|---|

| TSCZ-5 | COX-1 & COX-2 Inhibition | IC50 < 1 µM | Aspirin |

| LT81 | Carrageenan-induced edema | 89% inhibition after 6 hours | Indomethacin |

| LT87 | Carrageenan-induced edema | 100% inhibition after 4 hours | Indomethacin |

| LT76, LT81, LT87 | Inflammatory Mediators | Suppressed TNF-α and NO production | - |

Thiosemicarbazone analogues of metronidazole (B1676534) have been synthesized and evaluated for their activity against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov In one study, eight synthesized compounds were found to be more effective inhibitors of E. histolytica growth in vitro than metronidazole. nih.gov Compound 4, in particular, showed the most promising antiamoebic activity with an IC50 value of 0.56 µM, significantly lower than that of metronidazole. nih.gov This suggests that the thiosemicarbazone scaffold holds potential for developing new therapeutic agents for amoebiasis, a disease for which drug resistance is an emerging concern. nih.govnih.gov

**Table 3: Antiamoebic Activity of Metronidazole Thiosemicarbazone Analogues against *E. histolytica***

| Compound | IC50 (µM) | Comparison to Metronidazole |

|---|---|---|

| Compound 4 | 0.56 | More potent |

| 7 other analogues | Lower than Metronidazole | More potent |

New this compound derivatives have shown promising anthelmintic activity. nih.govnih.gov In a study evaluating their in-vitro efficacy against the free-living nematode Rhabditis sp., several compounds demonstrated significant nematocidal effects. nih.gov The most potent derivatives, those with phenyl, ortho-chlorophenyl, and meta-chlorophenyl substituents, were found to be more active than the reference drug, albendazole. nih.gov Specifically, 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]this compound caused 100% mortality of the nematodes at concentrations of 11.12 and 5.56 mg/mL. nih.gov Another study on this compound derivatives containing a trifluoromethyl group also confirmed their nematocidal properties against Rhabditis sp. nih.gov

**Table 4: Nematocidal Activity of this compound Derivatives against *Rhabditis sp.***

| Compound Substituent | Concentration (mg/mL) | Mortality (%) | Reference Drug |

|---|---|---|---|

| 2-chlorophenyl | 11.12 | 100 | Albendazole |

| 2-chlorophenyl | 5.56 | 100 | Albendazole |

| Phenyl | Not specified | More active than Albendazole | Albendazole |

| meta-chlorophenyl | Not specified | More active than Albendazole | Albendazole |

Thiosemicarbazone derivatives have been identified as a promising class of compounds in the search for new antimalarial drugs, particularly against resistant strains of Plasmodium falciparum. nih.govresearchgate.netingentaconnect.com Several studies have reported the in-vitro antimalarial activity of these compounds. For example, compounds (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazine-1-carbothioamide, (E)-2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide, and (E)-2-(3,4,5-trimethoxybenzylidene)hydrazine-1-carbothioamide showed notable activity against the 3D7 strain of P. falciparum with EC50 values of 13.54 µM, 15.83 µM, and 14.52 µM, respectively. nih.gov

Another study found three thiosemicarbazones to be active against a chloroquine-resistant (W2) strain of P. falciparum. researchgate.net Compound 5b from this series had an IC50 value of 7.2 µM and was also effective in vivo, reducing parasitemia in mice infected with Plasmodium berghei by 61% at a dose of 20 mg/kg. researchgate.net The antimalarial activity of bis-thiosemicarbazones appears to be highly dependent on the structure, with compounds containing a central pyridyl core showing potent activity, possibly through the sequestration and activation of iron. nih.gov

**Table 5: Antimalarial Activity of Selected Thiosemicarbazone Derivatives against *P. falciparum***

| Compound ID | P. falciparum Strain | Activity Metric | Value (µM) |

|---|---|---|---|

| (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazine-1-carbothioamide | 3D7 | EC50 | 13.54 |

| (E)-2-(1-(3-bromophenyl)ethylidene)hydrazine-1-carbothioamide | 3D7 | EC50 | 15.83 |

| (E)-2-(3,4,5-trimethoxybenzylidene)hydrazine-1-carbothioamide | 3D7 | EC50 | 14.52 |

| 5b | W2 (chloroquine-resistant) | IC50 | 7.2 |

The interaction of this compound with neurobiological systems is highlighted by its effect on γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. While direct inhibition of GABA synthesis by this compound itself is a known neurotoxic effect, related structures are being explored for controlled neurobiological applications. The focus has been on developing "caged" GABA compounds, which are photo-releasable forms of GABA. nih.gov These compounds allow for the precise spatial and temporal release of GABA using light, which is a powerful tool for studying inhibitory neural circuits. nih.govnih.gov

For instance, a novel caged-GABA compound, iDMPO-DNI-GABA, was designed and synthesized for high two-photon efficiency. This allows for the controlled release of GABA, which can effectively and selectively modulate neuronal activity, demonstrating its potential in complex neurobiological studies, such as those involving epileptic rhythms. nih.gov This line of research leverages the chemical properties related to the this compound family to create sophisticated tools for neuroscience, rather than focusing on direct therapeutic action.

Applications in Medicinal Chemistry and Drug Discovery

Thiosemicarbazide as a Privileged Scaffold for Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for designing diverse bioactive molecules. nih.gov The this compound structure and its resultant thiosemicarbazone derivatives fit this description due to their inherent chemical properties and biological promiscuity. researchgate.netnih.gov

The this compound backbone offers several features that contribute to its privileged status:

Chemical Versatility : The core structure can be easily modified, allowing for the introduction of various substituents to modulate physicochemical properties and biological activity. mdpi.comresearchgate.net This adaptability is crucial for creating libraries of compounds for screening and development. nih.gov

Chelating Ability : Thiosemicarbazones are effective metal chelators, binding to metal ions through their sulfur and hydrazinic nitrogen atoms. researchgate.netnih.gov This property is central to their mechanism of action in many cases, as they can interfere with metalloenzymes essential for pathogens or cancer cells. mdpi.com

Hydrogen Bonding Capability : The presence of multiple nitrogen and sulfur atoms allows for the formation of strong hydrogen bonds with biological macromolecules like proteins and enzymes, which is a key aspect of drug-receptor interactions. nih.gov

Structural Mimicry : Certain privileged scaffolds are thought to mimic peptide backbones, and the this compound framework, through its derivatives, can adopt conformations that interact with targets typically reserved for peptides. nih.gov

Thiosemicarbazides are potent intermediates in the synthesis of a wide array of heterocyclic compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, further expanding their utility in drug discovery. researchgate.netchemmethod.com The structural diversity and varied bonding patterns of thiosemicarbazone complexes underscore their potential in generating molecules with significant biological importance. thieme-connect.com This scaffold has been successfully employed to develop agents with anticancer, antimicrobial, antiviral, and antiparasitic properties, confirming its status as a valuable starting point in drug design. researchgate.netnih.govnih.govnih.gov

Lead Compound Identification and Optimization

Lead compound identification is the critical process of finding a chemical entity with promising biological activity that can be the starting point for drug development. solubilityofthings.com High-throughput screening (HTS) of compound libraries is a common strategy to identify such leads. In one such screen of a diverse library of small molecules against Escherichia coli, the thiosemicarbazone NSC319726 was identified as a potent antimicrobial lead, demonstrating effectiveness against both susceptible and multidrug-resistant strains. mdpi.com

Once a lead compound is identified, the subsequent step is lead optimization, where the molecule's structure is systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. solubilityofthings.com A key aspect of this process is the study of Structure-Activity Relationships (SAR), which helps to identify the structural features essential for biological activity. solubilityofthings.com

For instance, in the development of anti-gastric cancer agents, a series of thiosemicarbazone derivatives were synthesized to optimize a lead compound. nih.gov SAR studies revealed that compound 5d (a specific derivative not fully named in the abstract) showed a significantly improved inhibition effect and better selectivity between cancer and normal cells compared to known agents like 3-AP and DpC. nih.gov This optimization provided a strategy for discovering highly efficient and low-toxicity agents for gastric cancer treatment. nih.gov

Research into antitubercular agents also demonstrates lead optimization. In a study evaluating this compound derivatives against Mycobacterium bovis, the nature and position of substituents on the aromatic ring were found to have a dramatic effect on activity. nih.gov For example, changing the halogen at position 4 of an aromatic ring from fluorine to chlorine increased the activity by approximately 400-fold (MIC of 156 µg/mL for the fluorine derivative versus 0.39 µg/mL for the chlorine derivative). nih.gov

The following table summarizes findings from lead identification and optimization studies of this compound derivatives.

| Lead Compound/Series | Target/Application | Key Optimization Finding | Reference |

| NSC319726 | Antimicrobial (E. coli) | Identified as a potent lead against susceptible and resistant strains through HTS. mdpi.com | mdpi.com |

| Thiosemicarbazone Derivatives | Anti-gastric cancer | Compound 5d showed an IC50 value of 0.031 μM and improved selectivity over known agents. nih.gov | nih.gov |

| Halogenated Thiosemicarbazides | Antitubercular (M. bovis) | A 4-chloro substituent was found to be significantly more potent (MIC 0.39 µg/mL) than 4-fluoro (156 µg/mL) or 4-bromo (31.25 µg/mL) substituents. nih.gov | nih.gov |

| Thiosemicarbazone Analogs | Anticancer | Researchers are continuously exploring new synthetic routes to develop this compound analogs for various cancer targets. nih.gov | nih.gov |

Development of Multi-Target Therapeutic Agents

A multi-target therapeutic agent is a single compound designed to interact with multiple biological targets simultaneously. This approach is gaining traction in the treatment of complex diseases like cancer and infectious diseases, where hitting a single target may be insufficient or lead to resistance. medicinescience.orgnih.gov The this compound scaffold is particularly well-suited for the development of such multi-target drugs. researchgate.net

The inherent ability of thiosemicarbazones to chelate metals and interact with various biological macromolecules allows them to modulate different pathways. mdpi.comresearchgate.net For example, a study on novel this compound derivatives with a 4-nitrophenyl group found that the compounds possessed a combination of antibacterial, antiproliferative, and α-glucosidase inhibitory activities. nih.gov Computer-aided drug design studies predicted that these compounds could act as multi-target agents, a hypothesis confirmed by subsequent in vitro testing. nih.gov